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molecular formula C8H8ClFO B1442793 1-(Chloromethyl)-2-fluoro-3-methoxybenzene CAS No. 178974-63-5

1-(Chloromethyl)-2-fluoro-3-methoxybenzene

Cat. No. B1442793
M. Wt: 174.6 g/mol
InChI Key: HDADXTHUZVRVIO-UHFFFAOYSA-N
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Patent
US07662821B2

Procedure details

24.89 g (142.56 mmol) of 2-fluoro-3-methoxybenzyl chloride is stirred in 200 ml of DMSO with 8.38 g (171.07 mmol) of sodium cyanide for three hours at 90° C. The reaction mixture is poured into water and extracted four times with methyl tert-butyl ether. The combined organic phases are washed with brine, dried, the desiccant is suctioned off, and the solvent is spun off. First, only a portion of the residue (21.43 g) is incorporated in crude form into the next stage.
Quantity
24.89 g
Type
reactant
Reaction Step One
Quantity
8.38 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]Cl.[C-:12]#[N:13].[Na+].O>CS(C)=O>[F:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][C:12]#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
24.89 g
Type
reactant
Smiles
FC1=C(CCl)C=CC=C1OC
Name
Quantity
8.38 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted four times with methyl tert-butyl ether
WASH
Type
WASH
Details
The combined organic phases are washed with brine
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
FC1=C(CC#N)C=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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